molecular formula C18H12 B100180 Triphenylene-d12 CAS No. 17777-56-9

Triphenylene-d12

Cat. No. B100180
CAS RN: 17777-56-9
M. Wt: 240.4 g/mol
InChI Key: SLGBZMMZGDRARJ-AQZSQYOVSA-N
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Description

Triphenylene-d12 is a deuterium-labeled version of triphenylene . It has an empirical formula of C18D12 and a molecular weight of 240.36 . It is used in research and has been incorporated into drug molecules as tracers for quantitation during the drug development process .


Molecular Structure Analysis

The molecular structure of Triphenylene-d12 is represented by the SMILES string [2H]c1c([2H])c([2H])c2c(c1[2H])c3c([2H])c([2H])c([2H])c([2H])c3c4c([2H])c([2H])c([2H])c([2H])c24 . This represents a planar structure with delocalized 18-π-electron systems .


Chemical Reactions Analysis

While specific chemical reactions involving Triphenylene-d12 are not detailed in the searched resources, it’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules .


Physical And Chemical Properties Analysis

Triphenylene-d12 is a solid substance . . More specific physical and chemical properties such as melting point, solubility, and density are not available in the searched resources.

Scientific Research Applications

Chemical Synthesis

Triphenylene-d12 is often used in chemical synthesis . Its unique structure and properties make it a valuable compound in the creation of various other chemicals .

Chromatography

In chromatography, Triphenylene-d12 can be used as a standard for calibration . Its unique properties allow it to serve as a reliable reference point, helping to ensure the accuracy and consistency of chromatographic analysis .

Material Science

Triphenylene-d12 is also used in material science research . Its molecular structure can contribute to the understanding of the properties and behaviors of new materials .

Gas Sensing Material

Graphene chemiresistors modified with functionalized triphenylene-d12 have been used for highly sensitive and selective detection of dimethyl methylphosphonate (DMMP), a simulant of the nerve agent sarin . This application shows the potential of Triphenylene-d12 in the field of chemical warfare agent detection .

Functionalization of Graphene

Triphenylene-d12 can be used for the non-covalent functionalization of graphene . This functionalization increases the binding affinity to electron-donating DMMP, leading to a higher sensitivity and selectivity of the sensor .

Tuning Properties of Conjugated Nanomaterials

The approach for simple functionalization of graphene with substituted triphenylene-d12 can potentially be employed in tuning the properties of other conjugated nanomaterials, such as carbon nanotubes and graphene nanoribbons . This could lead to the detection of various target analytes .

Safety And Hazards

Triphenylene-d12 is classified as causing serious eye damage and being very toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves and eye protection, should be worn when handling this substance .

properties

IUPAC Name

1,2,3,4,5,6,7,8,9,10,11,12-dodecadeuteriotriphenylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12/c1-2-8-14-13(7-1)15-9-3-4-11-17(15)18-12-6-5-10-16(14)18/h1-12H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBZMMZGDRARJ-AQZSQYOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C4=C(C(=C(C(=C24)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triphenylene-d12

Synthesis routes and methods I

Procedure details

2.87 mmol of the o-terphenyl derivative, 0.14 mmol of Pd(OAc)2 and 5.7 mmol of K2CO3 are heated in 7 ml of DMA at 135° C. for 24 hours under a nitrogen atmosphere. The reaction mixture is cooled, treated with 5 ml of water and extracted with dichloromethane. The organic phase is dried, the solvent is removed under reduced pressure and the residue is purified by means of a short silica gel column (dichloromethane). After column chromatography (dichloromethane/hexane, 2:1), the desired triphenylene derivative (IIa) is obtained in from 35 to 40% yield.
Quantity
2.87 mmol
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reactant
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Quantity
5.7 mmol
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reactant
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Quantity
7 mL
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solvent
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0.14 mmol
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catalyst
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Quantity
5 mL
Type
reactant
Reaction Step Two
Yield
35%

Synthesis routes and methods II

Procedure details

1-trifluoromethanesulfonato-2-trimethylsilylbenzene (3 equivalents) is reacted with 1 equivalent of the appropriate iodoaromatic (see scheme 5a), in the presence of 5 mol % of Pd(OAc)2, 5 mol % of dppf and 4 equivalents of CsF in toluene/acetonitrile, to obtain the desired ligands of the formulae IId), IIe) and IIf).
[Compound]
Name
1-trifluoromethanesulfonato-2-trimethylsilylbenzene
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0 (± 1) mol
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reactant
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reactant
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toluene acetonitrile
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Synthesis routes and methods III

Procedure details

The triphenylenes, azatriphenylenes, hexa(4-substituted benzoates) of triphenylene and multi((phenyl)alkynyl)triphenylenes are generally prepared by reaction of veratrole, chloranil and 70% v/v aqueous sulfuric acid or by reaction of veratrole, ferric chloride and water to give 2,3,6,7,10,11,-hexamethoxytriphenylene (demethylation with hydrobromic acid and acetic acid or boron tribromide and benzene provides the corresponding hexaphenol). Reaction of the Grignard reagent from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and magnesium using tetrahydrofuran solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene, 4-chloro-3-iodoanisole, 3-chloro-2-iodotoluene or 2-fluoro-3,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene, 6,11-dimethyl-2-methoxytriphenylene, 1,6,11-trimethyltriphenylene or 1,3,6,11-tetramethyltriphenylene, respectively. Reaction of the organo lithium compound from 4,4'-dimethyl-2-fluoro-2'-iodobiphenyl and n-butyllithium using ether solvent with o-fluorobromobenzene, 4-chloro-3-iodotoluene or 2-fluoro-4,5-dimethylbromobenzene gives 2,7-dimethyltriphenylene, 2,6,11-trimethyltriphenylene and 2,3,6,11-tetramethyltriphenylene, respectively. Oxidation of the methyl group provides the carboxylic acid group while demethylation of the methoxy group provides the phenolic hydroxyl group. Reaction of 3,4,3',4'-tetrapentoxybenzil, potassium t-butoxide and acetone in ethanol solvent provides 3,4-bis(3,4-dipentoxyphenyl)-4-hydroxy-2-cyclopenten-1-one. Elimination of water produces the corresponding cyclopentadienone which then is reacted with dimethyl acetylenedicarboxylate in chlorobenzene solvent to provide the Dieis-Alder adduct, dimethyl-3,4,3",4"-tetrapentoxy-o-terephenyl-4',5'-dicarboxylate. Photolysis with iodine in benzene solvent provides 6,7,10,11-tetrapentoxytriphenylene-2,3-dicarboxylate. Demethylation of the methoxy group provides the phenolic hydroxyl group while hydrolysis of the carboxylic acid ester group provides the carboxylic acid group. Reaction of triphenylene with excess bromine using iron powder as catalyst and nitrobenzene solvent provides 2,3,6,7,10,11-hexabromotriphenylene. Nucleophilic aromatic substitution of the hexabromotriphenylene provides access to numerous substituted triphenylenes. Thus, reaction of a sodium alkyl thiolate in dimethylethylideneurea solvent with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexa(alkylthio)triphenylene. Reaction of sodium hydrosulfide with 2,3,6,7,10,11-hexabromotriphenylene provides a 2,3,6,7,10,11-hexamercaptotriphenylene. Reaction of Cu2Br2, Cu powder, ethylenediamine (excess serves as solvent) with 2,3,6,7,10,11-hexabromotriphenylene provides 2,3,6,7,10,11-tris(N,N'-ethylenediamino)triphenylene. Reaction of hexaketocyclohexane octahydrate and diaminomaleonitrile in acetic acid provides hexaazatriphenylenecarbonitrile which is then hydrolyzed to hexaazatriphenylenehexacarboxamide in concentrated sulfuric acid. The hexaazacarboxamide is then in turn subjected to diazotizing conditions by treatment of a solution in trifluoroacetic acid with sodium nitrite, the precipitation of the sodium salt followed by acidification with HCl to provide hexaazatriphenylenehexacarboxylic acid. Hexaazatriphenylenehexacarboxylic acid trianhydride is prepared by treatment of the hexaazacarboxylic acid with acetic anhydride at 115°±2° C. for 10 minutes. Multi((phenyl)alkynyl)triphenylenes are prepared by palladium catalyzed alkynylation of a hexahalotriphenylene, such as 2,3,6,7,10,11-hexabromotriphenylene with an (alkynylphenyl)acetylene. Reaction of hexa(hydroxy)triphenylene with 4-substituted benzoyl chlorides provides hexa(4-substituted benzoates) of triphenylene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
hexa(hydroxy)triphenylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-substituted benzoyl chlorides
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0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexahalotriphenylene
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0 (± 1) mol
Type
reactant
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reactant
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[Compound]
Name
(alkynylphenyl)acetylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What spectroscopic techniques are particularly insightful when studying triphenylene-d12, and what information can be gained?

A1: Both Electric Field Nuclear Magnetic Resonance (EFNMR) and fluorescence spectroscopy provide valuable information about triphenylene-d12. EFNMR studies on triphenylene-d12 successfully determined the anisotropy (Δα) of its static electric polarizability tensor to be -(14.4 ± 1.4) × 10-24 cm3. [] This technique reveals information about the molecule's response to electric fields. On the other hand, fluorescence spectroscopy, specifically comparing the spectra of triphenylene-d12 with its non-deuterated counterpart, helps understand the impact of deuteration on excited state dynamics. For instance, researchers observed a significant weakening of vibronic bands in the high energy region of the fluorescence excitation spectrum of triphenylene-d12, suggesting enhanced radiationless transitions, potentially due to internal conversion to the ground state. []

Q2: How does deuteration in triphenylene-d12 influence its photophysical properties compared to triphenylene?

A2: Deuteration in triphenylene-d12 plays a crucial role in altering its excited state behavior. While both triphenylene and its deuterated form share a symmetry-allowed S1 (1A1) ← S0 (1A1) transition, the deuterated variant exhibits weaker vibronic bands at higher energy levels. [] This difference points towards faster radiationless decay in triphenylene-d12, likely due to a more efficient internal conversion process facilitated by the presence of deuterium. This insight highlights the impact of isotopic substitution on the photophysics of aromatic hydrocarbons.

Q3: Can you elaborate on the significance of studying triplet state kinetics in triphenylene-d12?

A3: Investigating the kinetics of energy transfer from the triplet state of triphenylene-d12 to an acceptor molecule like Rhodamine B provides valuable insights into the nature of the interaction governing the energy transfer process. [] By analyzing the decay of triphenylene-d12's phosphorescence in the presence of Rhodamine B, researchers can assess the "purity" of the dipole-dipole interaction, typically assumed to drive triplet-singlet energy transfer. This analysis relies on fitting the decay data to theoretical models, allowing for the determination of the distance dependence parameter (n) in the energy transfer process.

Q4: What kind of information can Electron Paramagnetic Resonance (EPR) spectroscopy provide about triphenylene-d12?

A4: EPR studies on triphenylene-d12, when oriented within a host crystal of sym-dodecahydrotriphenylene, reveal crucial details about its triplet state properties. [] These studies confirmed multiple orientations of triphenylene-d12 within the host matrix and identified distinct mixed crystal forms based on observed zero-field splitting parameters. This technique provides a deeper understanding of the molecule's electronic structure and its interaction with the surrounding environment in its excited triplet state.

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